cis-4-Chloro-2-butenylamine hydrochloride
Overview
Description
cis-4-Chloro-2-butenylamine hydrochloride is an alkenyl amine derivative. It is an organic building block used in chemical synthesis . The compound has the molecular formula ClCH2CH=CHCH2NH2·HCl and a molecular weight of 142.03 g/mol . It is commonly used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Chloro-2-butenylamine hydrochloride typically involves the reaction of 4-chloro-2-butenylamine with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired cis configuration is achieved . The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
cis-4-Chloro-2-butenylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form primary amines.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Electrophiles: Halogens, hydrogen halides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines or thiols are formed.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation and Reduction Products: Imines or primary amines.
Scientific Research Applications
cis-4-Chloro-2-butenylamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-Chloro-2-butenylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The double bond in the butenyl group allows for addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
cis-1,4-Dichloro-2-butene: Similar in structure but with two chlorine atoms instead of one.
4-Chloro-2-butenylamine: The non-hydrochloride form of the compound.
cis-2-Butene-1,4-diol: Similar backbone but with hydroxyl groups instead of amine and chlorine.
Uniqueness
cis-4-Chloro-2-butenylamine hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
4-chlorobut-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN.ClH/c5-3-1-2-4-6;/h1-2H,3-4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCNYBMDGKVWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694535 | |
Record name | 4-Chlorobut-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7153-66-4 | |
Record name | 4-Chlorobut-2-en-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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